Cas no 1401668-43-6 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1401668-43-6x500.png)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
-
- [(S)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
- Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
- AM97915
- [(S)-1-((S)-2-Amino-3-methylbutyryl)pyrrolidin-2-ylmethyl]methylcarbamic acid benzyl ester
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
-
- インチ: 1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1
- InChIKey: FKTKVKFAIIBOTO-IRXDYDNUSA-N
- ほほえんだ: O=C([C@H](C(C)C)N)N1CCC[C@H]1CN(C(=O)OCC1C=CC=CC=1)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 449
- トポロジー分子極性表面積: 75.9
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083939-500mg |
S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester |
1401668-43-6 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM502669-1g |
Benzyl(((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate |
1401668-43-6 | 97% | 1g |
$1378 | 2023-01-02 |
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 関連文献
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl esterに関する追加情報
Introduction to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1401668-43-6)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1401668-43-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and features a unique structural arrangement that includes an amino acid moiety and a benzyl ester group. The compound's chiral centers and functional groups contribute to its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is characterized by its pyrrolidine ring, which is substituted with a methylcarbamic acid benzyl ester group and an amino acid residue. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity. The amino acid residue, specifically (S)-2-amino-3-methyl-butyric acid, is a chiral molecule that plays a key role in the compound's stereochemistry and reactivity.
Recent research has highlighted the potential of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain proteases, which are key targets in the treatment of viral infections and cancer. The ability to modulate enzyme activity through precise molecular interactions makes this compound a valuable tool in drug discovery and development.
In addition to its enzymatic inhibition properties, [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester has also been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. This approach can enhance the bioavailability and efficacy of drugs while reducing side effects. Research has demonstrated that the benzyl ester group in this compound can be hydrolyzed by esterases in vivo, releasing the active metabolite with improved pharmacokinetic properties.
The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves several steps, including the formation of the pyrrolidine ring, the introduction of the amino acid residue, and the attachment of the benzyl ester group. Advanced synthetic techniques such as chiral catalysis and protecting group strategies are employed to ensure high yields and stereoselectivity. These methods have been optimized to produce the compound on both laboratory and industrial scales, making it accessible for further research and development.
The physicochemical properties of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, including its solubility, stability, and reactivity, have been extensively studied. These properties are critical for understanding its behavior in biological systems and optimizing its formulation for pharmaceutical applications. For example, solubility studies have shown that the compound exhibits good solubility in organic solvents but limited solubility in water, which can be addressed through formulation strategies such as solubilizing agents or nanoparticle delivery systems.
Clinical trials involving [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic profiles and minimal adverse effects. These findings underscore its potential as a therapeutic agent for various diseases and conditions.
In conclusion, [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1401668-43-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.
1401668-43-6 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester) 関連製品
- 2137100-78-6(tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate)
- 1448072-74-9(2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine)
- 2809-75-8(1-ethynyl-1-methylcyclopropane)
- 125272-25-5(1-(3-Hydroxybutan-2-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one)
- 2138182-76-8(4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione)
- 2231676-85-8(2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one)
- 13685-00-2((2-bromo-1-methoxyethyl)benzene)
- 895414-24-1(5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)
- 661-36-9(Tetramethylammonium tetrafluoroborate)
- 1421484-24-3(N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)-2,3-dimethoxybenzamide)




